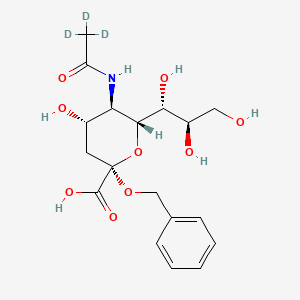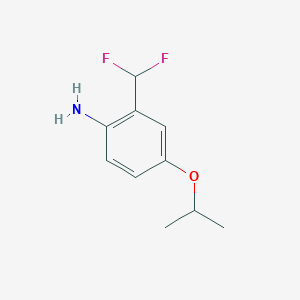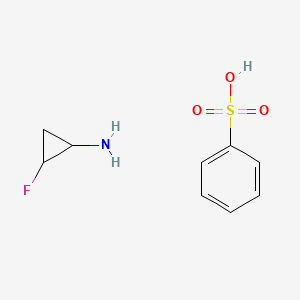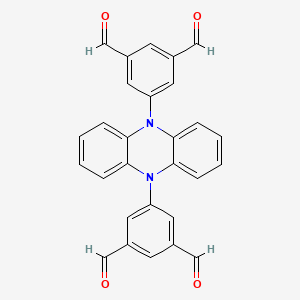
6-(3-Fluorophenoxy)-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenoxy)-2-methylpyridin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenoxy group attached to a pyridine ring, which is further substituted with a methyl group and an amine group. The presence of the fluorine atom in the phenoxy group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)-2-methylpyridin-3-amine typically involves the reaction of 3-fluorophenol with 2-methyl-3-aminopyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorophenol on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine derivative.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-(3-Fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar pyridine core but differ in the substituents on the phenoxy group.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a similar phenoxy group but a different core structure.
Uniqueness
6-(3-Fluorophenoxy)-2-methylpyridin-3-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-(3-fluorophenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c1-8-11(14)5-6-12(15-8)16-10-4-2-3-9(13)7-10/h2-7H,14H2,1H3 |
InChI Key |
ATDVFBXPKFHIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)







![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)
![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)



